molecular formula C11H22N2O B5248406 1'-methyl-1,4'-bipiperidin-3-ol

1'-methyl-1,4'-bipiperidin-3-ol

Cat. No.: B5248406
M. Wt: 198.31 g/mol
InChI Key: FNRJKUVAKQTQCR-UHFFFAOYSA-N
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Description

1'-Methyl-1,4'-bipiperidin-3-ol is a synthetic organic compound belonging to the bipiperidine class. Bipiperidine derivatives are of significant interest in medicinal chemistry and pharmaceutical research due to their potential as molecular scaffolds for developing biologically active compounds. These structures are frequently investigated for their interactions with various neurological targets . As a versatile building block, this compound can be used in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Researchers may explore its potential as a precursor or intermediate in developing ligands for specific receptors. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications. Researchers should handle all materials according to appropriate laboratory safety protocols.

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-12-7-4-10(5-8-12)13-6-2-3-11(14)9-13/h10-11,14H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRJKUVAKQTQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s bipiperidine backbone is shared with several derivatives, but substituent variations critically influence reactivity and applications:

Compound Name Molecular Formula Functional Groups Key Structural Features
1'-Methyl-1,4'-bipiperidin-3-ol C11H21N2O Hydroxyl, methyl, bipiperidine Hydrogen-bond donor (OH), chiral centers
[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine C12H25N3 Primary amine, methyl, bipiperidine Increased basicity due to -NH2 group
4-[(Z)-4-Bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine C29H36BrN5O3 Oxime, carbonyl, bromophenyl Bulky aromatic substituents, CCR5 antagonist
(S)-(1-Benzylpiperidin-2-yl)methanol C13H19NO Benzyl, hydroxyl, piperidine Single piperidine ring with benzyl group

Key Observations:

  • Bulky substituents (e.g., bromophenyl in ) reduce conformational flexibility but improve target specificity in drug design.

Q & A

Q. What are the common synthetic routes for 1'-methyl-1,4'-bipiperidin-3-ol, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step alkylation and cyclization reactions. Key steps include:

  • Protecting group strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions at the hydroxyl or amine moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in alkylation steps, while methanol/ethanol may stabilize intermediates .
  • Catalysts : Palladium or nickel catalysts for cross-coupling reactions to construct the bipiperidine scaffold . Yield optimization requires precise temperature control (e.g., 60–80°C for cyclization) and inert atmospheres to prevent oxidation .

Q. How should researchers characterize the stereochemical configuration of 1'-methyl-1,4'-bipiperidin-3-ol?

Methodological Answer:

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to separate enantiomers .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to infer spatial relationships between protons .

Q. What safety protocols are critical when handling 1'-methyl-1,4'-bipiperidin-3-ol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .

Q. Which analytical techniques are most suitable for purity assessment of 1'-methyl-1,4'-bipiperidin-3-ol?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210–254 nm to quantify impurities .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Verify molecular weight and detect volatile by-products .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between computational predictions and experimental data in the synthesis of 1'-methyl-1,4'-bipiperidin-3-ol?

Methodological Answer:

  • Validate computational models : Cross-check density functional theory (DFT) predictions with experimental spectroscopic data (e.g., IR, 13^{13}C-NMR) .
  • Adjust force field parameters : Refine molecular dynamics simulations to account for solvent effects or steric hindrance .
  • Hybrid approaches : Combine retrosynthetic AI tools (e.g., Pistachio/Reaxys databases) with empirical reaction screening .

Q. How can researchers optimize regioselectivity challenges in the alkylation steps of 1'-methyl-1,4'-bipiperidin-3-ol synthesis?

Methodological Answer:

  • Directing groups : Introduce temporary substituents (e.g., sulfonates) to steer alkylation to desired positions .
  • Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions through rapid heating .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate intermediates before equilibration .

Q. What methodologies enable the study of 1'-methyl-1,4'-bipiperidin-3-ol's interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors (e.g., GPCRs) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
  • Molecular docking : Use AutoDock Vina to predict binding poses and validate with mutagenesis studies .

Q. How can retrosynthetic analysis be applied to design novel derivatives of 1'-methyl-1,4'-bipiperidin-3-ol?

Methodological Answer:

  • AI-driven tools : Leverage Pistachio and Reaxys databases to identify feasible disconnections and precursor molecules .
  • Scaffold hopping : Replace the bipiperidine core with morpholine or azepane rings while retaining key functional groups .
  • Late-stage diversification : Introduce substituents via Suzuki-Miyaura coupling or click chemistry post-scaffold assembly .

Q. How should researchers approach structure-activity relationship (SAR) studies for 1'-methyl-1,4'-bipiperidin-3-ol derivatives?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with modifications at the methyl, hydroxyl, or bipiperidine positions .
  • Pharmacological assays : Test derivatives in vitro (e.g., IC50_{50} determination) and in vivo (e.g., rodent models) for activity .
  • QSAR modeling : Corrogate electronic (Hammett constants) and steric (Taft parameters) descriptors with bioactivity data .

Q. What experimental designs are optimal for stability studies of 1'-methyl-1,4'-bipiperidin-3-ol under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Analytical monitoring : Use HPLC-MS to track decomposition products over time .
  • Arrhenius modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures to ambient conditions .

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